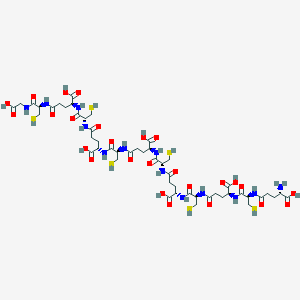

Phytochelatin 6

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Phytochelatin 6 is a member of the phytochelatin family, which are small, cysteine-rich peptides produced by plants, fungi, nematodes, and algae in response to heavy metal exposure. These peptides play a crucial role in detoxifying heavy metals by chelating them and facilitating their sequestration into vacuoles . This compound, specifically, consists of six repeating units of the γ-glutamylcysteine dipeptide followed by a glycine residue.

准备方法

Synthetic Routes and Reaction Conditions

Phytochelatin 6 can be synthesized non-translationally by the enzyme phytochelatin synthase. The synthesis involves a transpeptidation reaction where glutathione serves as the precursor. The enzyme catalyzes the transfer of γ-glutamylcysteine units from glutathione to form the phytochelatin chain .

Industrial Production Methods

Industrial production of this compound is not widely established due to its biological origin and the complexity of its synthesis. biotechnological approaches involving genetically modified organisms that overexpress phytochelatin synthase are being explored for large-scale production .

化学反应分析

Types of Reactions

Phytochelatin 6 primarily undergoes chelation reactions with heavy metals such as cadmium, lead, and mercury. These reactions involve the binding of metal ions to the thiol groups of the cysteine residues in the peptide .

Common Reagents and Conditions

The chelation reactions typically occur in the presence of heavy metal ions under physiological conditions. The presence of glutathione and other reducing agents can enhance the chelation process by maintaining the thiol groups in their reduced state .

Major Products Formed

The major products formed from these reactions are metal-phytochelatin complexes, which are then sequestered into vacuoles within the cells. This sequestration helps in detoxifying the heavy metals and preventing their interference with cellular processes .

科学研究应用

Phytochelatin 6 has several scientific research applications, including:

Bioremediation: It is used in phytoremediation strategies to clean up heavy metal-contaminated soils and water bodies by plants that produce phytochelatins.

Environmental Monitoring: Phytochelatin levels in plants can serve as biomarkers for assessing heavy metal pollution in the environment.

Medical Research: Studies are exploring the potential of phytochelatins in developing therapies for heavy metal poisoning in humans.

Agricultural Research: Research is being conducted to enhance the phytochelatin production in crops to improve their tolerance to heavy metal stress.

作用机制

Phytochelatin 6 exerts its effects through the chelation of heavy metal ions. The thiol groups of the cysteine residues bind to the metal ions, forming stable complexes. These complexes are then transported into vacuoles, where the metal ions are sequestered away from the cytosol, thus preventing their toxic effects on cellular proteins and enzymes . The molecular targets involved in this process include the phytochelatin synthase enzyme and various transport proteins that facilitate the movement of the metal-phytochelatin complexes into vacuoles .

相似化合物的比较

Phytochelatin 6 is unique among phytochelatins due to its specific length and number of repeating units. Similar compounds include:

Phytochelatin 2: Consists of two repeating units of γ-glutamylcysteine followed by a glycine residue.

Phytochelatin 3: Consists of three repeating units of γ-glutamylcysteine followed by a glycine residue.

Phytochelatin 4: Consists of four repeating units of γ-glutamylcysteine followed by a glycine residue.

This compound has a higher capacity for binding multiple metal ions simultaneously compared to shorter phytochelatins, making it more effective in detoxifying environments with high levels of heavy metal contamination .

属性

分子式 |

C50H77N13O26S6 |

|---|---|

分子量 |

1468.6 g/mol |

IUPAC 名称 |

(2S)-2-amino-5-[[(2R)-1-[[(1S)-1-carboxy-4-[[(2R)-1-[[(1S)-1-carboxy-4-[[(2R)-1-[[(1S)-1-carboxy-4-[[(2R)-1-[[(1S)-1-carboxy-4-[[(2R)-1-[[(1S)-1-carboxy-4-[[(2R)-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-4-oxobutyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-oxobutyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-oxobutyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-oxobutyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-oxobutyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C50H77N13O26S6/c51-20(45(78)79)1-7-32(64)54-27(15-91)40(73)59-22(47(82)83)3-9-34(66)56-29(17-93)42(75)61-24(49(86)87)5-11-36(68)58-31(19-95)44(77)63-25(50(88)89)6-12-37(69)57-30(18-94)43(76)62-23(48(84)85)4-10-35(67)55-28(16-92)41(74)60-21(46(80)81)2-8-33(65)53-26(14-90)39(72)52-13-38(70)71/h20-31,90-95H,1-19,51H2,(H,52,72)(H,53,65)(H,54,64)(H,55,67)(H,56,66)(H,57,69)(H,58,68)(H,59,73)(H,60,74)(H,61,75)(H,62,76)(H,63,77)(H,70,71)(H,78,79)(H,80,81)(H,82,83)(H,84,85)(H,86,87)(H,88,89)/t20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-/m0/s1 |

InChI 键 |

AHAPHICZBKHUOA-CWZKXXPDSA-N |

手性 SMILES |

C(CC(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)N[C@@H](CS)C(=O)NCC(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)[C@@H](C(=O)O)N |

规范 SMILES |

C(CC(=O)NC(CS)C(=O)NC(CCC(=O)NC(CS)C(=O)NC(CCC(=O)NC(CS)C(=O)NC(CCC(=O)NC(CS)C(=O)NC(CCC(=O)NC(CS)C(=O)NC(CCC(=O)NC(CS)C(=O)NCC(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(C(=O)O)N |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-2-[[(2S)-2-[[2-[(2,4-dimethoxyphenyl)methylamino]acetyl]amino]-2-thiophen-2-ylacetyl]amino]-N-methyl-4-phenylbutanamide](/img/structure/B12412874.png)